molecular formula C16H13FN2OS2 B14260752 3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide CAS No. 188913-06-6

3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide

Cat. No.: B14260752
CAS No.: 188913-06-6
M. Wt: 332.4 g/mol
InChI Key: UGNJKQMJJMKIIJ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the thiazole ring and the introduction of the fluorophenyl and thiophene groups. Common reagents used in these reactions include thionyl chloride, thiourea, and various fluorinated aromatic compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential interactions with enzymes or receptors that recognize aromatic compounds. The thiazole ring may also play a role in binding to biological macromolecules, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxamide
  • 3-(4-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide
  • 2-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Uniqueness

3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The combination of a fluorophenyl group with a thiophene and thiazole ring is relatively rare, making this compound a valuable subject for further research.

Properties

CAS No.

188913-06-6

Molecular Formula

C16H13FN2OS2

Molecular Weight

332.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(1-thiophen-2-ylethyl)-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C16H13FN2OS2/c1-10(14-7-4-8-21-14)18-16(20)15-9-13(19-22-15)11-5-2-3-6-12(11)17/h2-10H,1H3,(H,18,20)

InChI Key

UGNJKQMJJMKIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=CC(=NS2)C3=CC=CC=C3F

Origin of Product

United States

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